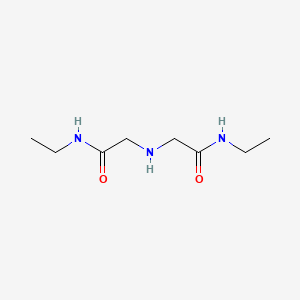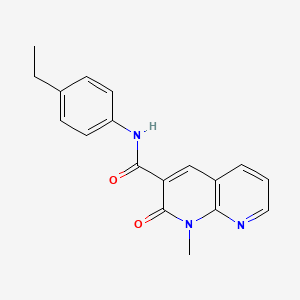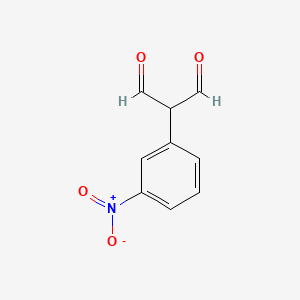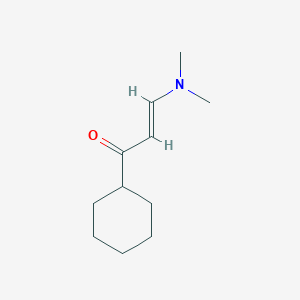![molecular formula C21H22N4O3S2 B2423715 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one CAS No. 941924-92-1](/img/structure/B2423715.png)
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one is a complex organic compound that features a nitrobenzo[d]thiazole moiety, a piperazine ring, and a phenylthio group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Aplicaciones Científicas De Investigación
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Nitrobenzo[d]thiazole Moiety: This can be achieved through nitration of benzo[d]thiazole using a mixture of concentrated nitric and sulfuric acids.
Piperazine Ring Introduction: The nitrobenzo[d]thiazole can be reacted with piperazine under reflux conditions in a suitable solvent like ethanol or methanol.
Attachment of the Phenylthio Group: The final step involves the reaction of the intermediate with a phenylthio compound, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one: can be compared with other nitrobenzo[d]thiazole derivatives, piperazine-containing compounds, and phenylthio-substituted molecules.
Uniqueness
- The combination of the nitrobenzo[d]thiazole, piperazine, and phenylthio groups in a single molecule may confer unique biological properties, making it a valuable compound for further research.
Propiedades
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-phenylsulfanylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c26-20(7-4-14-29-17-5-2-1-3-6-17)23-10-12-24(13-11-23)21-22-18-9-8-16(25(27)28)15-19(18)30-21/h1-3,5-6,8-9,15H,4,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDMEQAWJRJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2423632.png)
![2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol](/img/structure/B2423638.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1,3,4-trimethylcyclohex-3-ene-1-carboxamide;hydrochloride](/img/structure/B2423639.png)
![3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2423642.png)
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2423643.png)

![2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2423646.png)
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one](/img/structure/B2423647.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B2423649.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2423650.png)



![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2423655.png)
